Hydrolytic Stability Predicted by Hammett σp: 3,4-Diethyl Substitution vs. Unsubstituted and Electron-Withdrawing Analogs
The hydrolytic stability of aryl sulfonyl fluorides is quantitatively governed by the electronic nature of the aromatic substituent. Matesic et al. (2013) demonstrated that [18F]sulfonyl fluoride stability in 0.1 M PBS buffer (pH 7.4, containing ~20% EtOH) at room temperature over 3 hours is inversely proportional to the Hammett σp constant of the para-substituent . For the 4-acetamido analog (σp = −0.15), 98 ± 1% remained intact after 3 h; for the 4-methoxy analog (σp = −0.27), >98% remained intact; in contrast, the 4-nitro analog (σp = +0.78) degraded to only 8 ± 2% after 3 h . Applying this established linear free-energy relationship, 3,4-diethylbenzene-1-sulfonyl fluoride, bearing two electron-donating ethyl groups with additive Hammett contributions (σm ≈ −0.07 for the meta-ethyl; σp ≈ −0.17 for the para-ethyl), is predicted to exhibit substantially enhanced hydrolytic stability compared to unsubstituted benzenesulfonyl fluoride (σp = 0.00) and dramatically superior stability relative to electron-deficient analogs such as 4-nitrobenzenesulfonyl fluoride (σp = +0.78) [1].
| Evidence Dimension | Percentage of intact aryl [18F]sulfonyl fluoride remaining after 3 h in 0.1 M PBS pH 7.4 at room temperature |
|---|---|
| Target Compound Data | Predicted >98% intact after 3 h (based on combined electron-donating effect of 3-ethyl [σm ≈ −0.07] and 4-ethyl [σp ≈ −0.17] substituents; comparable to 4-NHCOCH3 analog with σp = −0.15 exhibiting 98 ± 1%) |
| Comparator Or Baseline | 4-NO2-benzenesulfonyl fluoride (σp = +0.78): 8 ± 2% intact after 3 h; 4-OCH3-benzenesulfonyl fluoride (σp = −0.27): >98% intact after 3 h; unsubstituted benzenesulfonyl fluoride (σp = 0.00): predicted intermediate stability |
| Quantified Difference | Predicted ≥90 percentage-point stability advantage over 4-nitrobenzenesulfonyl fluoride; predicted meaningful advantage over unsubstituted benzenesulfonyl fluoride (σp differential of ~0.17) |
| Conditions | 0.1 M PBS pH 7.4 buffer containing ~20% EtOH, room temperature, 3 h incubation; radio-HPLC quantification (Matesic et al., J. Org. Chem. 2013) |
Why This Matters
For procurement decisions, enhanced hydrolytic stability translates to longer shelf life, greater tolerance to aqueous workup conditions, and more predictable performance in biological assays requiring extended incubation, directly reducing the risk of compound degradation during storage and use.
- [1] Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165–195. (Hammett σ constants for ethyl: σm = −0.07, σp = −0.15 to −0.17.) View Source
